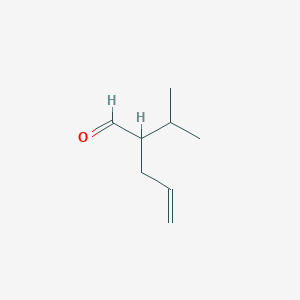










|
REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH:11]([CH:14]([CH2:17][CH:18]=[CH2:19])[CH2:15][OH:16])([CH3:13])[CH3:12].C(N(CC)CC)C.Cl>ClCCl>[CH:11]([CH:14]([CH2:17][CH:18]=[CH2:19])[CH:15]=[O:16])([CH3:13])[CH3:12]
|


|
Name
|
|
|
Quantity
|
18.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
290 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
62.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
2-isopropylpent-4-en-1-ol
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C(CO)CC=C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stirred at −78° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
over 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −78° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
over 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was then stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a yellow oil substance as a mixture
|
|
Type
|
ADDITION
|
|
Details
|
containing the compound of interest
|
|
Type
|
CUSTOM
|
|
Details
|
This compound was used in the next reaction
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |